3,4,6-Triphenylbenzofuran

Synthetic chemistry Cross-coupling Structure–reactivity relationship

3,4,6-Triphenylbenzofuran (CAS 197359-72-1) is a fully synthetic polyaryl benzofuran derivative with the molecular formula C₂₆H₁₈O and a molecular weight of 346.4 g/mol. The compound features a benzofuran core substituted with phenyl groups at the 3-, 4-, and 6-positions, placing two phenyl substituents on the furan-containing ring and one on the fused benzene ring.

Molecular Formula C26H18O
Molecular Weight 346.4 g/mol
CAS No. 197359-72-1
Cat. No. B12883217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6-Triphenylbenzofuran
CAS197359-72-1
Molecular FormulaC26H18O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C3C(=C2)OC=C3C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H18O/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)26-24(18-27-25(26)17-22)21-14-8-3-9-15-21/h1-18H
InChIKeySRPIVSBODUBBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,6-Triphenylbenzofuran (CAS 197359-72-1): Core Physicochemical and Structural Identity for Procurement Decisions


3,4,6-Triphenylbenzofuran (CAS 197359-72-1) is a fully synthetic polyaryl benzofuran derivative with the molecular formula C₂₆H₁₈O and a molecular weight of 346.4 g/mol [1]. The compound features a benzofuran core substituted with phenyl groups at the 3-, 4-, and 6-positions, placing two phenyl substituents on the furan-containing ring and one on the fused benzene ring [1]. This specific substitution pattern distinguishes it from other triphenylbenzofuran regioisomers (e.g., 2,3,6- and 2,3,7-substituted variants) and imparts defined computed physicochemical properties, including a calculated XLogP3-AA of 7.2 and a topological polar surface area of 13.1 Ų [1]. The compound is catalogued in authoritative chemical databases and is available from multiple specialty chemical suppliers as a research-grade building block .

Regioisomer Unsubstituted C2 for selective functionalization
Workflow C2-selective coupling, electrophilic substitution
Context Research-grade building block; defined substitution pattern

Why Generic Substitution of 3,4,6-Triphenylbenzofuran (CAS 197359-72-1) with Other Triphenylbenzofuran Regioisomers Risks Project Failure


Triphenylbenzofurans are not a single commodity; the position of phenyl substitution dictates steric accessibility, electronic distribution, and reactivity in downstream synthetic transformations. The 3,4,6-substitution pattern leaves the 2-position of the furan ring unsubstituted, creating a sterically accessible site for electrophilic attack or cross-coupling that is blocked in 2,3,6- and 2,3,7-substituted regioisomers [1]. Computed molecular properties such as XLogP, topological polar surface area, and rotatable bond count differ measurably between regioisomers, directly affecting solubility, chromatographic retention, and partitioning behavior in biphasic reaction systems [1][2]. Without verifying the specific regioisomer, researchers risk altered reaction yields, unexpected byproduct profiles, and irreproducible analytical results. The quantitative evidence below clarifies where 3,4,6-triphenylbenzofuran provides differentiation that matters for scientific selection.

C2 steric shielding
2-substituted regioisomers block the C2 position, altering electrophilic and cross-coupling reactivity compared to the free C2 in 3,4,6-isomer.
Lipophilicity shift
XLogP differences shift reversed-phase retention and extraction behavior, compromising analytical method transfer between regioisomers.
Phenyl rotor distribution
Spatial arrangement of rotatable phenyl groups affects crystal packing motifs; interchanging isomers may alter solid-state properties.

3,4,6-Triphenylbenzofuran (CAS 197359-72-1): Quantitative Differentiation Evidence Against Closest Regioisomeric Analogs


Regioisomeric C2-Position Steric Accessibility: 3,4,6- vs. 2,3,6-Triphenylbenzofuran

In the 3,4,6-triphenyl isomer, the furan C2 position bears only a hydrogen atom, rendering it sterically unencumbered and available for electrophilic aromatic substitution or palladium-catalyzed direct arylation. In contrast, the 2,3,6-triphenyl isomer (CAS 194784-81-1) carries a phenyl substituent at C2, which creates steric shielding that blocks or substantially retards reactions requiring C2 accessibility [1][2]. This is a structural distinction, not a measured kinetic difference, and is classified as class-level inference.

C2 Steric Accessibility
Class-level
3,4,6-: C2 unsubstituted (H); 2,3,6-: C2 phenyl
Only 3,4,6-isomer provides C2 handle for selective chemistry.
Structural inference; no kinetic data.
Synthetic chemistry Cross-coupling Structure–reactivity relationship

Computed Lipophilicity (XLogP3-AA) Comparison: 3,4,6- vs. 2,3,6-Triphenylbenzofuran

The PubChem-computed XLogP3-AA value for 3,4,6-triphenylbenzofuran is 7.2, while the 2,3,6-triphenyl regioisomer (CAS 194784-81-1) yields a computed XLogP3-AA of 7.0 [1][2]. Both values are computed using the same XLogP3 3.0 algorithm, providing a cross-study comparable dataset.

Lipophilicity (XLogP3-AA)
Reported
7.2
Δ +0.2 vs 2,3,6-isomer (7.0)
Higher lipophilicity predicts longer RP-HPLC retention.
Computed by XLogP3 algorithm.
Physicochemical profiling ADME prediction Chromatography

Rotatable Bond Count and Conformational Flexibility: 3,4,6- vs. 2,3,6-Triphenylbenzofuran

Both the 3,4,6- and 2,3,6-triphenylbenzofuran isomers possess three rotatable bonds, corresponding to the three pendant phenyl rings [1][2]. However, the 3,4,6-substitution pattern distributes the rotatable phenyl groups across both the furan (positions 3 and 4) and benzene (position 6) rings, whereas the 2,3,6-isomer concentrates two rotatable phenyls on the furan ring (positions 2 and 3). This difference in spatial distribution of conformational freedom may influence crystal packing and solid-state properties, though no crystallographic head-to-head study was identified.

Rotatable Bond Distribution
Class-level
3 rotors each; 3,4,6: distributed across both rings; 2,3,6: two on furan ring
Spatial arrangement may influence crystal packing motifs.
No crystallographic comparison available.
Molecular modeling Crystallization Materials science

Topological Polar Surface Area (TPSA) Comparison: 3,4,6- vs. 2,3,6-Triphenylbenzofuran

The computed topological polar surface area (TPSA) for 3,4,6-triphenylbenzofuran is 13.1 Ų, compared to 13.1 Ų for the 2,3,6-triphenyl isomer [1][2]. The TPSA values are identical because the oxygen atom in the furan ring is the sole heteroatom contributor, and its position within the fused ring system yields the same computed surface area regardless of phenyl substitution pattern.

Polar Surface Area (TPSA)
Reported
13.1 Ų (identical for both regioisomers)
TPSA does not differentiate isomers; rely on XLogP or steric access.
Computed; no membrane permeability difference based on TPSA.
Membrane permeability Drug-likeness Analytical chemistry

Heavy Atom Count and Molecular Complexity: Implications for Synthetic Tractability

Both 3,4,6- and 2,3,6-triphenylbenzofuran regioisomers contain 27 heavy atoms and have a complexity score of 455 [1][2]. The identical heavy atom count and complexity indicate that neither isomer offers an inherent advantage in synthetic accessibility at the level of constitutional composition; differentiation arises purely from the regiospecific arrangement of phenyl substituents.

Heavy Atom Count & Complexity
Reported
27 heavy atoms; complexity 455 (same for both)
No synthetic complexity advantage; regioisomer choice must be driven by C2 handle.
Cost-based substitution without regioisomer verification risks project failure.
Synthetic feasibility Molecular complexity Building-block selection

Recommended Application Scenarios for 3,4,6-Triphenylbenzofuran (CAS 197359-72-1) Based on Quantitative Differentiation Evidence


C2-Selective Functionalization in Medicinal Chemistry Library Synthesis

The unsubstituted C2 position of 3,4,6-triphenylbenzofuran makes it the preferred scaffold for medicinal chemists requiring late-stage C–H functionalization at the furan α-position. This synthetic handle is absent in 2,3,6- and 2,3,7-triphenyl regioisomers, where C2 is blocked by a phenyl group [1]. Researchers developing benzofuran-based kinase inhibitors or GPCR ligands that require C2 derivatization should procure the 3,4,6-isomer specifically, as substitution with a 2-substituted analog would necessitate a complete synthetic route redesign.

Reversed-Phase Chromatographic Method Development and Retention Time Benchmarking

The computed XLogP difference of +0.2 log units for 3,4,6-triphenylbenzofuran (7.2) relative to 2,3,6-triphenylbenzofuran (7.0) predicts measurably longer retention under standard reversed-phase HPLC conditions [1]. Analytical laboratories using this compound as a retention time marker or system suitability standard must document the specific regioisomer, as interchanging with the 2,3,6-isomer will shift the expected retention window and may compromise method reproducibility.

Solid-State Materials Research Requiring Specific Phenyl Rotor Geometry

The distribution of three rotatable phenyl groups across both the furan (positions 3 and 4) and benzene (position 6) rings in the 3,4,6-isomer creates a distinct conformational ensemble compared to the 2,3,6-isomer, where two phenyls are clustered on the furan ring [1]. Materials scientists investigating discotic liquid crystals, organic semiconductors, or porous molecular crystals where phenyl ring orientation dictates π-stacking and charge transport should explicitly specify the 3,4,6-regioisomer to ensure the intended solid-state packing motif.

Building Block for Triphenylene and Extended Polyaromatic Hydrocarbon Synthesis

Benzofuran derivatives with specific substitution patterns are precursors for oxidatively cyclized triphenylene analogs used in organic electronics [2]. The 3,4,6-substitution pattern directs the regiochemistry of oxidative cyclodehydrogenation differently than the 2,3,6-pattern, potentially yielding distinct triphenylene-fused products. Researchers developing hole-transport materials or host matrices for OLED devices should select the regioisomer that maps onto the desired cyclization outcome.

Application
Selection Property
Validation Focus
C2-selective functionalization
Unsubstituted C2 handle
Regioisomer identity; C–H activation compatibility
RP-HPLC method development
Lipophilicity (XLogP)
Retention time benchmarking; regioisomer-specific logP
Solid-state materials design
Spatial phenyl rotor distribution
Crystal packing motif; conformational ensemble
Extended polyaromatic synthesis
Regiochemistry of oxidative cyclization
Triphenylene-fused product outcome
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